N'-[(4-fluorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide
Description
N'-[(4-Fluorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound featuring an ethanediamide (oxalamide) core. Its structure includes two key substituents:
- R1: A 4-fluorobenzyl group (C₆H₄F-CH₂), providing electron-withdrawing properties that may enhance metabolic stability.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c22-18-3-1-15(2-4-18)13-24-19(27)20(28)25-14-16-7-11-26(12-8-16)21(29)17-5-9-23-10-6-17/h1-6,9-10,16H,7-8,11-14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJAADHBSUQJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The ethanediamide core serves as a scaffold for diverse substitutions, influencing physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Ethanediamide Derivatives
Key Observations:
- Fluorine Substitution : The 4-fluorophenyl group (target compound, BG15440) is associated with improved metabolic stability and binding affinity compared to chloro or methylsulfanyl groups .
- Carbamoyl (): Enhances polarity, possibly affecting solubility and receptor interactions. Trifluoromethoxy (): Increases lipophilicity, which may enhance blood-brain barrier penetration .
- Heterocyclic Variations: Pyrazine (BG15440) vs.
Physicochemical and Pharmacological Implications
- Melting Points : Analogs in and exhibit melting points between 116°C and 230°C, influenced by substituent polarity and crystallinity . The target compound’s pyridine-4-carbonyl group may lower melting points compared to carbamoyl derivatives due to reduced hydrogen bonding.
- Solubility : Fluorinated and trifluoromethoxy groups (target compound, ) increase lipophilicity, whereas carbamoyl () and pyridine (target compound) groups enhance aqueous solubility .
- Synthetic Yields : Ethanediamide derivatives are typically synthesized in moderate yields (58–78%), with purity >98% confirmed by HPLC .
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